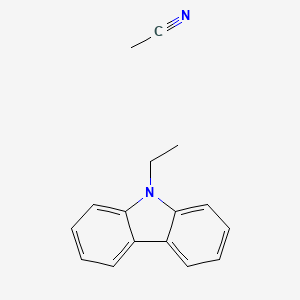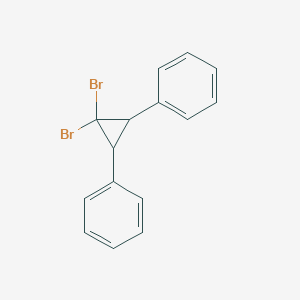
Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate is an organotin compound that features a trimethylstannyl group attached to a pent-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate typically involves the reaction of 4-methyl-3-pentenoic acid with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of organotin reagents and maintaining stringent safety protocols.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as the Stille coupling, where the trimethylstannyl group is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents are used.
Coupling Reactions: Palladium catalysts and ligands are typically employed in Stille coupling reactions.
Major Products Formed
Substitution Reactions: Various substituted pent-2-enoates.
Oxidation Reactions: Oxidized derivatives of the original compound.
Coupling Reactions: Aryl or vinyl-substituted pent-2-enoates.
Scientific Research Applications
Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Materials Science:
Biology and Medicine:
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate involves the interaction of the trimethylstannyl group with various molecular targets. In cross-coupling reactions, the trimethylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The exact molecular pathways and targets depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-2-pentenoate: Lacks the trimethylstannyl group, making it less reactive in certain types of reactions.
4-Methyl-3-penten-2-one: Contains a ketone group instead of an ester, leading to different reactivity and applications.
Uniqueness
Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and enables its use in specialized synthetic applications, particularly in cross-coupling reactions.
Properties
CAS No. |
103533-29-5 |
|---|---|
Molecular Formula |
C10H20O2Sn |
Molecular Weight |
290.97 g/mol |
IUPAC Name |
methyl 4-methyl-3-trimethylstannylpent-2-enoate |
InChI |
InChI=1S/C7H11O2.3CH3.Sn/c1-6(2)4-5-7(8)9-3;;;;/h5-6H,1-3H3;3*1H3; |
InChI Key |
LSCAQWBFPJWXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CC(=O)OC)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


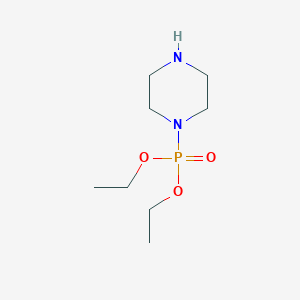

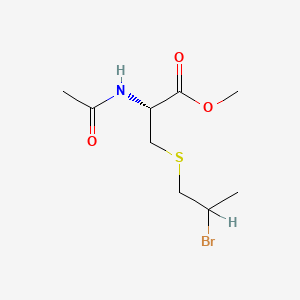
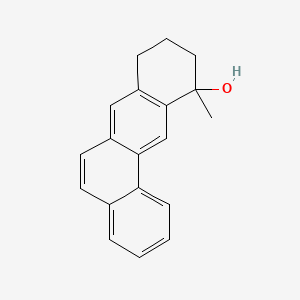
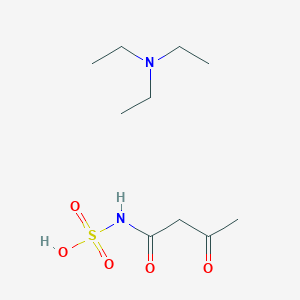
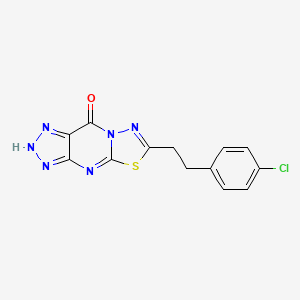


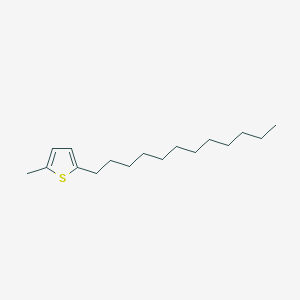

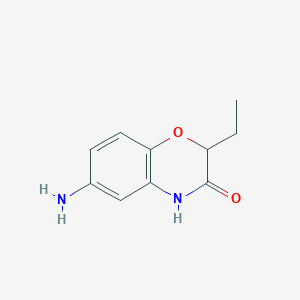
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
